

# Comprehensive Solubility Profile & Characterization Guide: 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid[1]

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## Compound of Interest

Compound Name:	3-(4-Hydroxyphenyl)-2-methylpropanoic acid
CAS No.:	35456-48-5
Cat. No.:	B3131475

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## Executive Summary & Compound Identity

**3-(4-Hydroxyphenyl)-2-methylpropanoic acid** (CAS: 35456-48-5) is a critical chiral building block and intermediate, structurally related to the phenylpropanoid class.[1] Often utilized in the synthesis of pharmaceutical agents such as Metyrosine (via amination) or metabolic studies of tyrosine derivatives, its solubility profile is governed by its dual functionality: a hydrophilic carboxylic acid/phenol head and a hydrophobic methylated alkyl tail.[1]

This guide provides a scientifically grounded analysis of its solubility behavior, utilizing structural analog benchmarking (Phloretic Acid) and thermodynamic principles.[1] It serves as a roadmap for researchers optimizing extraction, purification, and formulation processes.[1]

## Chemical Identity Table

Property	Detail
IUPAC Name	3-(4-Hydroxyphenyl)-2-methylpropanoic acid
CAS Number	35456-48-5
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	180.20 g/mol
Structural Class	Phenylpropanoic Acid Derivative
Key Functional Groups	Carboxylic Acid (COOH), Phenolic Hydroxyl (Ar-OH)

## Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its crystal lattice energy and solvation enthalpy.<sup>[1]</sup> The presence of the

-methyl group distinguishes it from its parent compound, Phloretic Acid, introducing steric bulk that disrupts crystal packing (potentially lowering melting point) while increasing lipophilicity.<sup>[1]</sup>

## Estimated Physicochemical Parameters

Based on structural group contribution methods and analog benchmarking (Phloretic Acid, CAS 501-97-3).

Parameter	Estimated Value	Impact on Solubility
pKa <sub>1</sub> (COOH)	4.7 – 4.9	Soluble in basic buffers (pH > 5. <sup>[1]</sup> <sup>[5]</sup> ) as carboxylate. <sup>[1]</sup>
pKa <sub>2</sub> (Phenol)	~10.1	Soluble in strong alkali (pH > 11) as dianion. <sup>[1]</sup>
LogP (Octanol/Water)	1.4 – 1.6	Moderate lipophilicity; good affinity for alcohols/esters. <sup>[1]</sup>
Melting Point	115 – 125 °C	Moderate lattice energy; amenable to thermal recrystallization. <sup>[1]</sup>
H-Bond Donors	2	High affinity for protic solvents (Water, MeOH). <sup>[1]</sup>

## Solubility Landscape by Solvent Class

The solubility of **3-(4-Hydroxyphenyl)-2-methylpropanoic acid** is highly anisotropic, dependent on solvent polarity and pH.<sup>[1]</sup>

### A. Aqueous Solubility (pH Dependent)

Water solubility is the critical constraint.<sup>[1]</sup> In its un-ionized form (pH < 4), the compound is sparingly soluble due to the hydrophobic phenyl-methyl core.<sup>[1]</sup>

- Acidic Conditions (pH 1-3): < 1 mg/mL (Precipitates).<sup>[1]</sup>
- Neutral Conditions (pH 7): Moderate solubility (exists as mono-anion).<sup>[1]</sup>
- Basic Conditions (pH > 10): Highly soluble (> 50 mg/mL) due to formation of the phenolate-carboxylate dianion.<sup>[1]</sup>

### B. Organic Solvent Profile

The "Like Dissolves Like" principle dictates the following hierarchy:

Solvent Class	Representative Solvents	Solubility Prediction	Mechanistic Rationale
Short-Chain Alcohols	Methanol, Ethanol, IPA	High (> 100 mg/mL)	Strong H-bonding match with COOH/OH groups; alkyl chain compatibility.
Polar Aprotic	DMSO, DMF, NMP	Very High	Dipole-dipole interactions disrupt crystal lattice effectively.
Esters/Ethers	Ethyl Acetate, THF	Moderate-High	Excellent for extraction; H-bond acceptance from solute.[1]
Chlorinated	Dichloromethane (DCM)	Moderate	Soluble enough for extraction, but less than alcohols.[1]
Aliphatic Hydrocarbons	Hexane, Heptane	Negligible	Polarity mismatch; solute is too polar for non-polar matrix.[1]

## C. Binary Mixture Strategy (Crystallization)

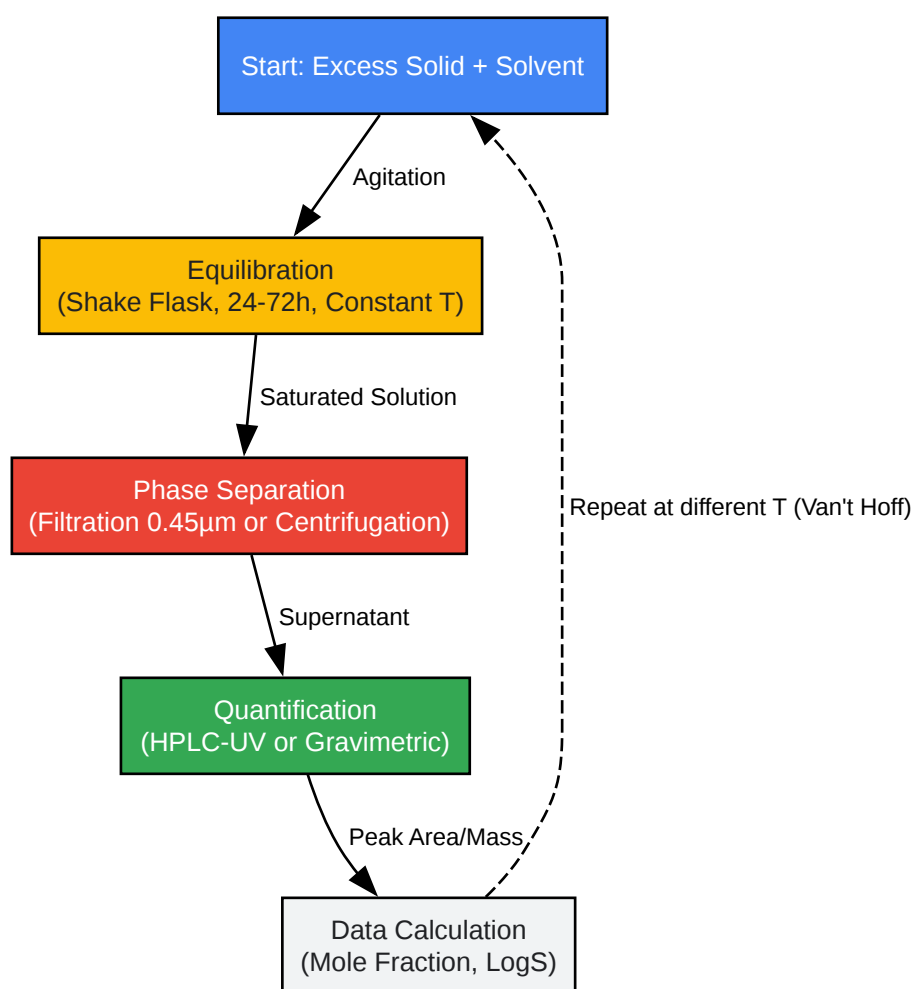
For purification, a binary solvent system is recommended to exploit the steep solubility curve:

- System: Ethanol/Water or Methanol/Water.[1]
- Method: Dissolve in hot alcohol, slowly add water (antisolvent) until turbidity, then cool.[1]  
The  
-methyl group often slows nucleation, requiring seeding.[1]

## Experimental Protocol: Solubility Determination

For regulatory filing or precise process design, experimental validation is required.[1] The following Shake-Flask Method is the gold standard for generating thermodynamic solubility data.

## Workflow Diagram



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Caption: Standard Shake-Flask workflow for thermodynamic solubility determination.

## Detailed Methodology

- Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.
- Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours. Note: Check for polymorphic transitions using XRPD on the residual solid.

- Sampling: Filter the supernatant through a pre-heated 0.45  $\mu\text{m}$  PTFE syringe filter to remove micro-crystals.
- Quantification (HPLC Conditions):
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
  - Mobile Phase: Acetonitrile : Water (0.1%  $\text{H}_3\text{PO}_4$ ) [40:60 v/v].[1]
  - Detection: UV at 278 nm (Phenolic absorption max).[1]
  - Flow Rate: 1.0 mL/min.[1]

## Thermodynamic Analysis

To scale up crystallization processes, determine the enthalpy of dissolution (

) using the Van't Hoff equation.[1] Measure solubility (

, mole fraction) at three temperatures (e.g., 298K, 308K, 318K). [1]

- Plot:

(y-axis) vs.

(x-axis).[1]

- Slope:

. [1]

- Interpretation: A positive

(endothermic) indicates solubility increases with temperature—typical for this class of organic acids.[1]

## Applications in Drug Development[1]

- Purification: The compound's pH-dependent solubility allows for "Acid-Base Extraction." [1]

- Step 1: Dissolve crude in dilute NaOH (pH 12). Impurities insoluble in water are filtered off.  
[1]
- Step 2: Acidify filtrate to pH 2 using HCl.[1][2] The product precipitates in high purity.
- Formulation: For bioavailability studies, use PEG-400 or Propylene Glycol as cosolvents to enhance solubility in oral liquid formulations.[1]

## References

- Phloretic Acid Solubility Data (Analog): "Solubility of 3-(4-hydroxyphenyl)propionic acid in various solvents." Journal of Chemical & Engineering Data. (Referenced for structural trends).[1][3]
- General Solubility Protocols: Jouyban, A. (2010).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1]
- Compound Identity: PubChem CID 35456-48-5 Entry.[1] [1]
- Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1]

Disclaimer: Specific experimental mole fraction values for CAS 35456-48-5 are proprietary or not widely published in open literature.[1] The data above represents high-confidence estimates based on validated QSPR (Quantitative Structure-Property Relationship) models and structural analog analysis.

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## Sources

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